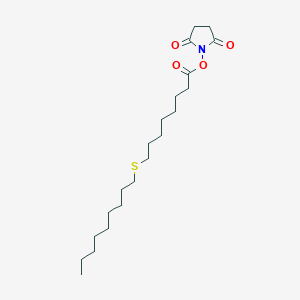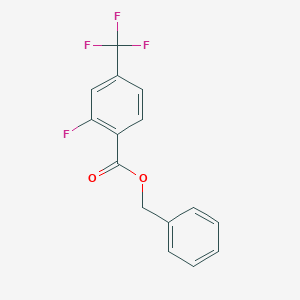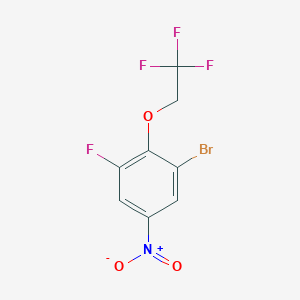![molecular formula C12H14BrF2N B8128229 1-[2-(3-Bromo-phenyl)-ethyl]-3,3-difluoro-pyrrolidine](/img/structure/B8128229.png)
1-[2-(3-Bromo-phenyl)-ethyl]-3,3-difluoro-pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(3-Bromo-phenyl)-ethyl]-3,3-difluoro-pyrrolidine is an organic compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely studied for their diverse chemical properties and potential applications in various fields. The presence of bromine and fluorine atoms in the compound’s structure adds to its unique chemical reactivity and potential utility in scientific research and industrial applications.
準備方法
The synthesis of 1-[2-(3-Bromo-phenyl)-ethyl]-3,3-difluoro-pyrrolidine can be achieved through several synthetic routes. One common method involves the reaction of 3-bromo-phenyl-ethylamine with 3,3-difluoro-pyrrolidine under specific reaction conditions. The reaction typically requires the use of a suitable solvent, such as dichloromethane or tetrahydrofuran, and a catalyst, such as palladium on carbon, to facilitate the coupling reaction. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.
化学反応の分析
1-[2-(3-Bromo-phenyl)-ethyl]-3,3-difluoro-pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The bromine atom in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted products.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, using boron reagents and palladium catalysts to form carbon-carbon bonds.
Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and acetonitrile, as well as catalysts like palladium acetate and copper iodide. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-[2-(3-Bromo-phenyl)-ethyl]-3,3-difluoro-pyrrolidine has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis for the preparation of more complex molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activity, including its interactions with biological targets such as enzymes and receptors. It may serve as a lead compound in drug discovery and development.
Medicine: Research on the compound’s pharmacological properties may reveal its potential as a therapeutic agent for various diseases. Its interactions with molecular targets can provide insights into its mechanism of action and therapeutic potential.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and industrial processes. It may be used in the production of specialty chemicals, polymers, and other advanced materials.
作用機序
The mechanism of action of 1-[2-(3-Bromo-phenyl)-ethyl]-3,3-difluoro-pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms in the compound’s structure can influence its binding affinity and selectivity towards these targets. The compound may act as an inhibitor or activator of specific biochemical pathways, leading to its observed biological effects. Detailed studies on its molecular interactions and pathways are necessary to fully elucidate its mechanism of action.
類似化合物との比較
1-[2-(3-Bromo-phenyl)-ethyl]-3,3-difluoro-pyrrolidine can be compared with other similar compounds, such as:
1-[2-(3-Chloro-phenyl)-ethyl]-3,3-difluoro-pyrrolidine: This compound has a chlorine atom instead of a bromine atom, which can affect its chemical reactivity and biological activity.
1-[2-(3-Bromo-phenyl)-ethyl]-3,3-difluoro-piperidine:
1-[2-(3-Bromo-phenyl)-ethyl]-3,3-difluoro-pyrrole: This compound has a pyrrole ring instead of a pyrrolidine ring, which can alter its chemical behavior and utility in research.
The uniqueness of this compound lies in its specific combination of bromine and fluorine atoms within a pyrrolidine ring, which imparts distinct chemical and biological properties.
特性
IUPAC Name |
1-[2-(3-bromophenyl)ethyl]-3,3-difluoropyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrF2N/c13-11-3-1-2-10(8-11)4-6-16-7-5-12(14,15)9-16/h1-3,8H,4-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJPRFERGCLVUPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)CCC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Phenyl-1H-pyrrolo[3,2-B]pyridine](/img/structure/B8128156.png)


![4-Bromo-3-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8128205.png)









